molecular formula C₂₇H₃₂D₇ClN₂O₄ B1146646 Verapamil-D7 Hydrochloride CAS No. 1188265-55-5

Verapamil-D7 Hydrochloride

Cat. No. B1146646
M. Wt: 498.11
InChI Key:
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Description

Synthesis Analysis

The synthesis of Verapamil and its derivatives, including Verapamil-D7 Hydrochloride, involves complex organic synthesis processes. Specific information on the synthesis of the D7 labeled variant is scarce in the literature, but the general synthesis of Verapamil involves the methylation of norverapamil with no-carrier added [11C]methyliodide or [11C]methyltriflate under optimized conditions (Luurtsema et al., 2002).

Molecular Structure Analysis

The molecular structure of Verapamil Hydrochloride is characterized by its ability to block calcium ion influx, a property crucial for its pharmacological action. The D7 label implies that certain hydrogen atoms in the molecule have been replaced with deuterium, a heavier isotope of hydrogen, which may slightly affect its physical properties but not its molecular structure or mechanism of action.

Chemical Reactions and Properties

Verapamil Hydrochloride participates in various chemical reactions, particularly oxidation. For example, it degrades upon exposure to oxidizing conditions, producing 3,4-dimethoxybenzoic acid derived from alkyl side chain oxidation (Yoshida et al., 2010). This oxidation behavior is essential for understanding its stability and reactivity in pharmaceutical formulations.

Physical Properties Analysis

The physical properties of Verapamil Hydrochloride, such as its melting point and thermal stability, have been well-documented. It is thermally stable up to 180°C and melts at 146°C (Yoshida et al., 2010). These properties are critical for the formulation and storage of the drug.

Chemical Properties Analysis

Verapamil Hydrochloride's chemical properties, including its solubility and reaction to various chemical agents, have been extensively studied. For instance, its interaction with chloramine-T in hydrochloric acid medium forms a yellow-colored compound, showcasing its reactive nature (Rahman & Hoda, 2002).

References

Scientific Research Applications

  • Effect on Lower Esophageal Sphincter Pressure : Verapamil hydrochloride decreases the contraction of smooth muscle, and its infusion in normal subjects and patients with achalasia led to a significant decrease in resting lower esophageal sphincter pressure, suggesting potential drug therapy in treating symptoms of achalasia and diffuse esophageal spasm (Becker & Burakoff, 1983).

  • Modified Release Matrix Compacts : A study assessing a modified release matrix for verapamil hydrochloride showed its potential for once-a-day modified release, complying with US Pharmacopeia specifications. This approach could improve drug administration efficiency (Rojas, Aristizabal & Sánchez, 2013).

  • Effect on Anesthetic Requirements : Research indicates that verapamil reduces anesthetic requirements for halothane in dogs, likely due to its sodium channel blocking properties, which is important for adjusting anesthetic dosage in patients receiving verapamil (Maze, Mason & Kates, 1983).

  • Possible Hepatic Injury : A case study highlighted hepatic dysfunction possibly induced by verapamil therapy, suggesting the need for caution and monitoring in patients receiving verapamil for hypertension (Nash & Feer, 1983).

  • Calcium Infusion for Reversal of Adverse Effects : Calcium may effectively reverse the adverse effects of verapamil, such as hypotension and bradycardia caused by verapamil therapy in hypertrophic cardiomyopathy (Morris & Goldschlager, 1983).

  • Effects on Electrocardiographic Parameters in Donkeys : Verapamil hydrochloride significantly affected heart rate, ECG morphology, and intervals in donkeys, with notable arrhythmias observed after injection, relevant for veterinary applications (Kojouri, Rezakhani & Torki, 2007).

  • Characterization in PLGA Particles : A study highlighted the encapsulation of verapamil hydrochloride in poly(lactide-co-glycolide) particles to overcome its low bioavailability due to extensive hepatic metabolism, indicating a method to enhance the drug's effectiveness (Balotro & Sabban, 2017).

  • Development of Sustained Release Matrix Tablet : Research focused on developing a sustained release matrix tablet of verapamil hydrochloride using sodium alginate, highlighting the drug's potential in sustained drug delivery systems (Kolhe, Chauhan & Dongre, 2022).

Safety And Hazards

Verapamil should be kept away from heat and sources of ignition . Formation of dust and aerosols should be avoided . It is recommended to provide appropriate exhaust ventilation where dust is formed . Ground all equipment containing material . Do not ingest. Do not breathe dust. Wear suitable protective clothing .

Future Directions

Verapamil has been used to treat hypertension, angina, and certain heart rhythm disorders . The immediate-release tablets are also used alone or with other medications to prevent and treat irregular heartbeats . Verapamil injection is used in adults and children to rapidly or temporarily restore normal heart rate in people with certain heart rhythm disorders . High blood pressure is a common condition and when not treated, can cause damage to the brain, heart, blood vessels, kidneys and other parts of the body .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i1D3,2D3,20D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQPXTMNIUCOSY-OMVHPOPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verapamil-D7 Hydrochloride

Citations

For This Compound
1
Citations
AM Lostia, MC Zorzoli, SF Torrent, E Mendoza… - 2016 - core.ac.uk
There is increasing demand from in vitro method developers, validation bodies, in vitro method end-users as well as receiving authorities and OECD to integrate kinetics information in …
Number of citations: 1 core.ac.uk

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